molecular formula C27H38O3Si B1529682 tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate CAS No. 1010086-31-3

tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate

Cat. No. B1529682
CAS RN: 1010086-31-3
M. Wt: 438.7 g/mol
InChI Key: GNDRGHSKWPDYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate” is a chemical compound with the CAS Number: 1010086-31-3 . It has a molecular weight of 438.68 . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of tert-butyldiphenylsilanes, which are similar to the compound , involves the preparation of silanes exhibiting a bulky and rigid tert-butyldiphenylsilyl (TBDPS) backbone . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS .


Molecular Structure Analysis

The molecular structure of the phenyl, methoxy, and amino derivatives were elucidated by single-crystal X-ray diffraction analysis . The high symmetry dependence of the crystal packing enables a multitude of directional C(methyl) H···C(π) interactions between the tert-butyl and phenyl groups .


Chemical Reactions Analysis

The tert-butyldiphenylsilyl group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . The group is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .


Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature .

Scientific Research Applications

Catalysis and Oxidation Reactions

In the field of catalysis, particularly in the oxidation of olefins, tert-butyl compounds play a crucial role. For instance, a study by Işci et al. (2014) utilized 4-tert-Butylbenzenesulfonamide in the design of iron phthalocyanine, highlighting its stability under oxidative conditions and effectiveness in the oxidation of cyclohexene using H2O2 (Işci et al., 2014). Another research by Sheldon (1973) explored the epoxidation of olefins like cyclohexene in the presence of tert-butyl hydroperoxide, emphasizing the role of metal catalysts in these reactions (Sheldon, 1973).

Synthesis and Polymerization

The synthesis and polymerization processes often incorporate tert-butyl compounds. In the context of synthesizing new benzimidazole units, Ozelcaglayan et al. (2012) reported the creation of a new benzimidazole unit modified with tert-butyl, highlighting its significance in donor–acceptor–donor type polymers (Ozelcaglayan et al., 2012). Moreover, Trollsås et al. (2000) described the design and polymerization of new cyclic esters containing tert-butyl 4-ketocyclohexylcarboxylate, which is vital for creating functional cyclic esters in hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Organic Chemistry and Functionalization

In organic chemistry, tert-butyl compounds facilitate various reactions and functionalizations. Häner et al. (1986) discussed the generation and reactions of lithiated tert-butyl cyclopropanecarboxylates, which are significant in producing α-substituted esters and cyclopropanemethanols (Häner et al., 1986). Additionally, a study by Wang et al. (1998) on the functionalization of cyclohexane used tert-butyl hydroperoxide as an oxidant, demonstrating its role in catalyzing cyclohexane oxidation (Wang et al., 1998).

Sensory Materials and Detection

Tert-butyl compounds are also employed in creating sensory materials. Sun et al. (2015) synthesized benzothizole modified carbazole derivatives with tert-butyl moieties, which were used as fluorescent sensory materials to detect volatile acid vapors, showcasing the role of tert-butyl in gel formation and sensory detection (Sun et al., 2015).

Mechanism of Action

The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom .

Safety and Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Future Directions

The increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups highlight the novel features of the tert-butyldiphenylsilyl group . These features constitute a significant improvement over the existing related groups, warranting further exploration and communication .

properties

IUPAC Name

tert-butyl 4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O3Si/c1-26(2,3)29-25(28)21-17-19-22(20-18-21)30-31(27(4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-16,21-22H,17-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDRGHSKWPDYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732654
Record name tert-Butyl 4-{[tert-butyl(diphenyl)silyl]oxy}cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1010086-31-3
Record name tert-Butyl 4-{[tert-butyl(diphenyl)silyl]oxy}cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-((tert-butyldiphenylsilyl)oxy)cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.